molecular formula C23H24ClN3O3 B5981841 3-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-ethyl-7-methyl[1,8]naphthyridin-4(1H)-one

3-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-ethyl-7-methyl[1,8]naphthyridin-4(1H)-one

Cat. No.: B5981841
M. Wt: 425.9 g/mol
InChI Key: BJHBXKTZDUXPHX-UHFFFAOYSA-N
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Description

3-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-ethyl-7-methyl[1,8]naphthyridin-4(1H)-one is a complex organic compound with a unique structure that includes a naphthyridine core, a piperidine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-ethyl-7-methyl[1,8]naphthyridin-4(1H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Naphthyridine Core: This can be achieved through a condensation reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the naphthyridine core.

    Attachment of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the chlorophenyl group is introduced using an acyl chloride in the presence of a Lewis acid catalyst.

    Final Coupling and Hydroxylation: The final step involves coupling the intermediate with an appropriate reagent to introduce the hydroxyl group, followed by purification to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-ethyl-7-methyl[1,8]naphthyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

3-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-ethyl-7-methyl[1,8]naphthyridin-4(1H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential in treating various diseases, although further research is needed to confirm its efficacy and safety.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-ethyl-7-methyl[1,8]naphthyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: Another quaternary ammonium compound used as an antiseptic.

Uniqueness

3-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-ethyl-7-methyl[1,8]naphthyridin-4(1H)-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-1-ethyl-7-methyl-1,8-naphthyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O3/c1-3-26-14-19(20(28)18-9-4-15(2)25-21(18)26)22(29)27-12-10-23(30,11-13-27)16-5-7-17(24)8-6-16/h4-9,14,30H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHBXKTZDUXPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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